molecular formula C17H24O11 B1654618 Kingiside CAS No. 25406-67-1

Kingiside

Cat. No.: B1654618
CAS No.: 25406-67-1
M. Wt: 404.4 g/mol
InChI Key: QZCJFXSHMSZCLH-QAPDQXECSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kingiside typically involves extraction from natural sources such as the fruits of Cornus officinalis. The extraction process includes the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of phytochemical extraction and purification. Large-scale extraction would involve the use of industrial solvents and advanced chromatographic methods to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Kingiside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can catalyze substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

Kingiside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It scavenges free radicals and inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    Loganin: Another iridoid glycoside with similar antioxidant properties.

    Morroniside: Known for its anti-inflammatory effects.

    Cornuside: Found in the same plant species and shares similar biological activities.

Uniqueness: Kingiside is unique due to its specific glycosidic structure and the presence of coumaroyl moiety, which contributes to its distinct biological activities. Its combination of antioxidant and anti-inflammatory properties makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Kingiside, an iridoid glycoside isolated from various plant species, particularly from Lonicera japonica and Syringa reticulata, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Isolation

This compound is classified as an iridoid glycoside, a group of compounds known for their pharmacological properties. It has been isolated alongside other iridoids and secoiridoids from the methanol extracts of plants like Lonicera japonica and Syringa reticulata . The following table summarizes some key compounds related to this compound:

Compound NameSource PlantExtraction MethodReference
This compoundLonicera japonicaMethanol extractXu et al. (2008)
8-Epithis compoundLonicera japonicaMethanol extractXu et al. (2008)
2′-O-(3″-hydroxybenzoyl)-kingisideSyringa reticulataMethanol extractXu et al. (2008)

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate various signaling pathways associated with inflammation . For example, in vitro assays showed that this compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. It has been shown to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase .

3. Antitumor Activity

This compound has demonstrated potential anticancer effects in various cancer cell lines. In studies involving HepG2 liver cancer cells, this compound induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins . The compound's ability to inhibit cell proliferation was also noted in several other cancer types, suggesting a broad spectrum of anticancer activity.

Case Studies

Case Study 1: HepG2 Cell Line
In a study examining the effects of this compound on HepG2 cells, researchers found that treatment with this compound led to significant apoptosis, characterized by increased caspase-3 activity and altered cell cycle progression . The results indicated that this compound could serve as a potential therapeutic agent for liver cancer.

Case Study 2: Inflammation in Animal Models
In vivo studies using animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation, such as edema and leukocyte infiltration in tissues . These findings support its traditional use in herbal medicine for treating inflammatory conditions.

Properties

IUPAC Name

methyl (1S,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9,11-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,9+,11+,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCJFXSHMSZCLH-QAPDQXECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104147
Record name Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25406-67-1
Record name Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25406-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kingiside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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